molecular formula C13H24BrNSi2 B2638599 N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 153204-92-3

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No. B2638599
CAS RN: 153204-92-3
M. Wt: 330.416
InChI Key: OKYGLTUIDZRFGS-UHFFFAOYSA-N
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Description

“(4-Bromobenzyl)trimethylsilane” is a chemical compound with the molecular formula BrC6H4CH2OSi(CH3)3 . It is used as a precursor for preparing a polymer-bound fluoride labile benzhydryl linker . It has been used as a starting reagent during the synthesis of various compounds .


Synthesis Analysis

“(4-Bromobenzyl)trimethylsilane” has been used as a starting reagent in the synthesis of various compounds such as 2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol, (E)-1-(4-bromophenyl)-4-phenylbut-3-en-2-ol, and 1-(4-bromophenyl)-2-phenylpropan-2-ol .


Molecular Structure Analysis

The molecular structure of “(4-Bromobenzyl)trimethylsilane” consists of a bromobenzyl group attached to a trimethylsilane group . The exact structure would require more specific information or computational analysis.


Physical And Chemical Properties Analysis

“(4-Bromobenzyl)trimethylsilane” is a liquid at room temperature . It has a molecular weight of 243.22 g/mol . The compound has a boiling point of 96 °C at 5 mmHg and a melting point of 26-29 °C .

Scientific Research Applications

Synthesis and Property Investigation

  • Synthesis for Film Preparation : N-[bis(trimethylsilyl)aminoboryl]-(trimethyl)-N-(trimethylsilyl)silanamine has been studied as a precursor for the preparation of SiBxCyNz films. Its properties, including sensitivity to UV radiation and thermal stability, have been characterized for potential application in chemical vapor deposition processes (Sysoev et al., 2014).

  • Migration of Trimethylsilyl Group : Research on the reaction of sodium bis(trimethylsilyl)amide with bromobenzene has shown the migration of the trimethylsilyl group, leading to the formation of N,N-bis-(trimethylsilyl)aniline and its rearrangement product (Lis et al., 2013).

Probing Basicity

  • Basicity Testing Using Azastilbene Probe : A study utilized N-bromobenzyl substituted (E)-4′-hydroxy-4-stilbazolium bromide (NBSB) as a probe molecule for testing the basicity of nitrogen organic compounds grafted on mesoporous cellular foam silica. This research has implications for understanding the interactions of similar nitrogen compounds with surfaces (Stawicka et al., 2019).

Reactivity and Structure Studies

  • Studying Silicon-Carbon Double Bond Reactivity : Investigations into the reactivity of silicon-carbon double bonds have included studies of substituted 1,1-dimethylsilenes, which are relevant for understanding the behavior of compounds with trimethylsilyl groups (Leigh et al., 1999).

  • Structural Analysis of Silyl Carbamates : Trimethylsilyl N-(4-bromophenyl)carbamate and other silyl carbamates have been studied for their molecular structure, highlighting the planar arrangement of atoms around the carbamate moiety and quasi-pentacoordination of the Si atom (Böcskei et al., 1996).

Application in Organic Synthesis

  • Synthesis of Trimethyl(2-phenoxyethyl)silanes : A method for synthesizing trimethyl(2-phenoxyethyl)silanes directly from aromatic fluorides has been developed, showcasing the versatility of compounds with trimethylsilyl groups in organic synthesis (Grecian et al., 2005).

Mechanism of Action

The mechanism of action of “(4-Bromobenzyl)trimethylsilane” is not specified in the sources I found. Its use as a precursor in the preparation of a polymer-bound fluoride labile benzhydryl linker suggests it may participate in reactions involving the formation or breaking of Si-C bonds .

Safety and Hazards

“(4-Bromobenzyl)trimethylsilane” may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures.

Future Directions

The future directions of “(4-Bromobenzyl)trimethylsilane” are not specified in the sources I found. Its use as a precursor in the preparation of a polymer-bound fluoride labile benzhydryl linker suggests potential applications in the field of polymer chemistry .

properties

IUPAC Name

1-(4-bromophenyl)-N,N-bis(trimethylsilyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNSi2/c1-16(2,3)15(17(4,5)6)11-12-7-9-13(14)10-8-12/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYGLTUIDZRFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(CC1=CC=C(C=C1)Br)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

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